molecular formula C11H15ClFNO B261412 2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol

2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol

Cat. No. B261412
M. Wt: 231.69 g/mol
InChI Key: FUUOXSYJZSEUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as β-adrenergic receptor agonists, which are known to have a wide range of effects on the cardiovascular and respiratory systems.

Mechanism of Action

2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol works by binding to and activating β-adrenergic receptors in the body. These receptors are found in a variety of tissues, including the heart, lungs, and blood vessels. When activated, they cause a variety of physiological effects, including increased heart rate, bronchodilation, and vasodilation.
Biochemical and Physiological Effects:
2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol has a number of biochemical and physiological effects that make it a promising candidate for therapeutic use. It has been shown to increase cardiac output and stroke volume, making it a potential treatment for heart failure. It also has potent bronchodilatory effects, making it a potential treatment for asthma and other respiratory conditions. Additionally, it has been shown to have vasodilatory effects, which could make it a potential treatment for hypertension.

Advantages and Limitations for Lab Experiments

2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol has a number of advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also relatively stable, which makes it easy to handle and store. However, there are some limitations to its use in laboratory experiments. For example, it has been shown to have some toxicity in animal studies, which could limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on 2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol. One area of interest is the development of new formulations and delivery methods for the compound. For example, researchers could explore the use of inhalation formulations for the treatment of respiratory conditions. Another area of interest is the development of new analogs of the compound with improved pharmacological properties. Finally, researchers could explore the potential use of 2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol in combination with other drugs for the treatment of cardiovascular and respiratory diseases.

Synthesis Methods

2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-chloro-6-fluorobenzylamine with 2-methyl-1-propanol in the presence of a catalyst. This reaction can be carried out under a variety of conditions, but typically involves heating the reactants to a high temperature and allowing the reaction to proceed for several hours.

Scientific Research Applications

2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular and respiratory diseases. It has been shown to have potent bronchodilatory effects, making it a promising candidate for the treatment of asthma and other respiratory conditions. It has also been shown to have positive inotropic effects, making it a potential treatment for heart failure.

properties

Product Name

2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H15ClFNO/c1-11(2,7-15)14-6-8-9(12)4-3-5-10(8)13/h3-5,14-15H,6-7H2,1-2H3

InChI Key

FUUOXSYJZSEUTE-UHFFFAOYSA-N

SMILES

CC(C)(CO)NCC1=C(C=CC=C1Cl)F

Canonical SMILES

CC(C)(CO)NCC1=C(C=CC=C1Cl)F

Origin of Product

United States

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